molecular formula C25H20O5 B3516652 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B3516652
M. Wt: 400.4 g/mol
InChI Key: YKAWSXJTOIFBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methyl group, and a methoxybenzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxybenzoate ester.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular receptors and signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate

Uniqueness

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to the presence of both benzyl and methoxybenzoate groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns .

Properties

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-16-21-12-11-20(29-24(26)18-9-6-10-19(14-18)28-2)15-23(21)30-25(27)22(16)13-17-7-4-3-5-8-17/h3-12,14-15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAWSXJTOIFBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 5
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.